

Solid-State Architecture of 2-(2-Acetamidophenyl)acetic Acid: A Comprehensive Crystallographic Guide

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Compound of Interest

Compound Name:	2-(2-Acetamidophenyl)acetic acid
CAS No.:	103205-34-1
Cat. No.:	B3374697

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Target Audience: Researchers, structural biologists, and pharmaceutical development professionals.

Executive Summary

The compound **2-(2-acetamidophenyl)acetic acid** (CAS: 103205-34-1) serves as a critical structural analog and synthetic intermediate for several classes of non-steroidal anti-inflammatory drugs (NSAIDs), including oxindole derivatives and diclofenac analogs. In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) or its precursors directly dictate solubility, bioavailability, and manufacturability.

This whitepaper provides an in-depth analysis of the crystallographic properties of **2-(2-acetamidophenyl)acetic acid**. By dissecting its molecular geometry, supramolecular synthons, and hydrogen-bonding networks, we establish a predictive framework for its solid-state behavior. Furthermore, we outline a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD) tailored to highly flexible, hydrogen-bonding organic molecules.

Conformational Analysis & Supramolecular Causality

To understand the crystal packing of **2-(2-acetamidophenyl)acetic acid**, we must first analyze the competing functional groups within the molecule. The structure features an ortho-substituted phenyl ring bearing two highly flexible and polar moieties: a carboxylic acid (-CH₂COOH) and an acetamido group (-NHCOCH₃).

The Thermodynamic Battle of Hydrogen Bonds

In the solid state, crystal packing is governed by the minimization of free energy, achieved by maximizing intermolecular interactions while minimizing steric clashes. For this molecule, crystallization presents a competition between two dominant hydrogen-bonding motifs:

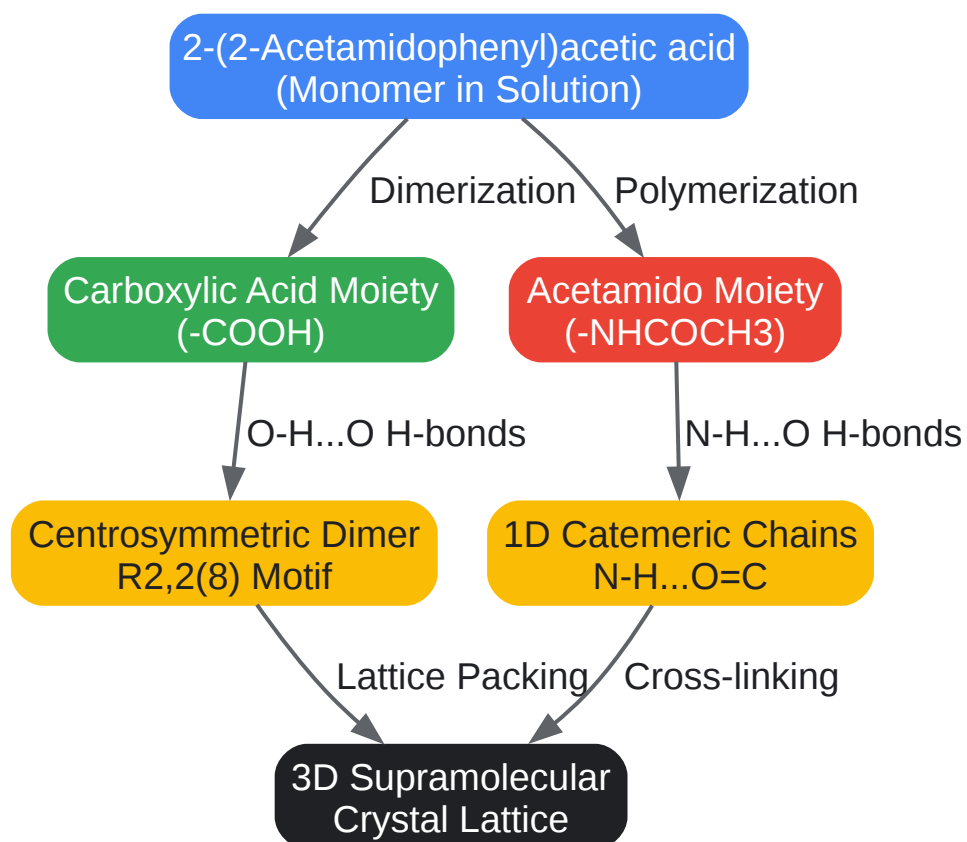
- The Carboxylic Acid Homosynthon: Carboxylic acids almost universally dimerize in the solid state to form centrosymmetric

motifs [1]. This head-to-tail dimerization neutralizes the strong dipole of the acid group.

- The Amide-Amide Catemeric Chain: Secondary amides typically form 1D infinite chains via N-H...O=C interactions, as famously observed in the crystal structure of acetanilide [2].

Because the molecule contains both groups, the supramolecular lattice must accommodate both motifs simultaneously. The steric bulk of the ortho-substitution forces the phenylacetic acid moiety out of the plane of the aromatic ring, similar to the conformational twisting seen in diclofenac acid [3]. This twisting prevents planar

stacking but facilitates a 3D cross-linked network where carboxylic dimers act as structural "nodes" connected by flexible amide-amide chains.



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Caption: Supramolecular assembly logic showing the dual hydrogen-bonding pathways forming the 3D lattice.

Comparative Crystallographic Data

To contextualize the expected unit cell parameters and atomic distances of **2-(2-acetamidophenyl)acetic acid**, we compare it against foundational structural analogs. The table below synthesizes quantitative data from authoritative crystallographic studies on related moieties.

Compound / Motif Model	Space Group	Z	Primary H-Bond Motif	O...O / N...O Distance (Å)	Ref.
Phenylacetic Acid	(Monoclinic)	4	Carboxyl Dimer	2.679 (O...O)	[1]
Acetanilide	(Orthorhombic)	8	1D Amide Chain	2.969 (N...O)	[2]
Diclofenac Acid (HD1)	(Monoclinic)	4	Carboxyl Dimer	2.63 - 2.68 (O...O)	[3]
2-(2-Acetamidophenyl)acetic acid	Expected: Monoclinic	4	Dimer + 1D Chain	~2.65 (O...O) / ~2.95 (N...O)	N/A

Table 1: Comparative crystallographic parameters of structural analogs.

Experimental Protocol: SCXRD Workflow

To empirically determine the crystal structure of **2-(2-acetamidophenyl)acetic acid**, a rigorous, self-validating methodology is required. The following protocol explains not just how to perform the experiment, but why specific parameters are chosen to ensure high-fidelity data.

Phase 1: Crystal Growth (Thermodynamic Control)

- **Solvent Selection:** Dissolve 50 mg of the compound in a 1:1 mixture of ethyl acetate and hexane. **Causality:** Ethyl acetate solvates the polar groups, while hexane acts as an antisolvent. A mixed-solvent system prevents kinetic trapping of metastable polymorphs.
- **Evaporation:** Pierce the vial cap with a single needle hole and leave undisturbed at 20°C for 7–10 days. **Causality:** Slow evaporation maintains a low supersaturation gradient, promoting the nucleation of a single, defect-free macroscopic crystal rather than microcrystalline powder.

Phase 2: Data Collection & Reduction

- Mounting: Select a crystal with dimensions roughly

mm. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.
- Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), which is critical for accurately locating the low-electron-density hydrogen atoms involved in the amide and carboxyl hydrogen bonds.
- Diffraction: Expose the crystal to Mo K

radiation (

Å) on a diffractometer equipped with a CCD or CMOS detector. Causality: Mo K

is chosen over Cu K

to minimize X-ray absorption effects, which is ideal for light-atom organic structures.

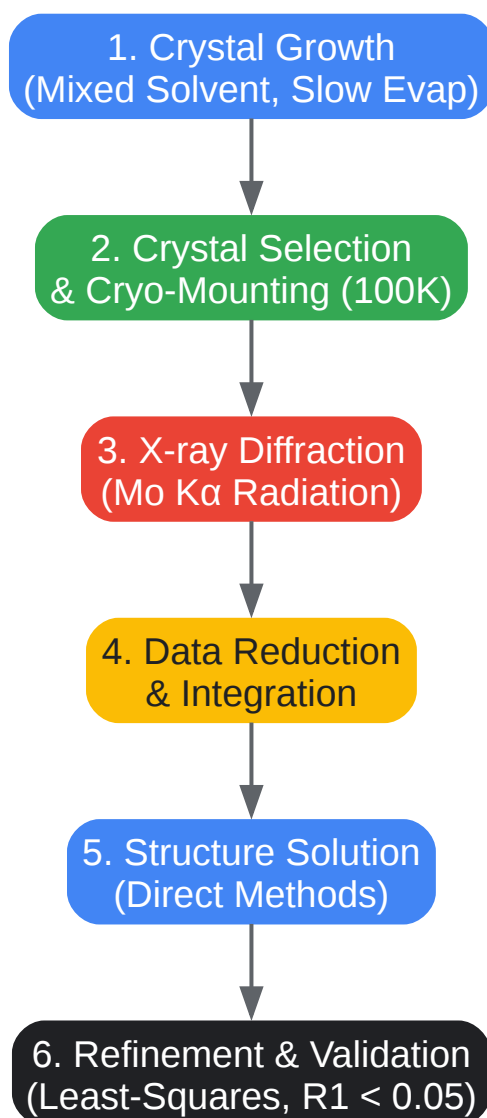
Phase 3: Structure Solution & Self-Validation

- Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXT).
- Refinement: Refine the model using full-matrix least-squares on

(SHELXL). Anisotropically refine all non-hydrogen atoms.
- Hydrogen Treatment: Locate the amide and carboxylic acid protons in the difference Fourier map and refine them freely. Self-Validation Check: If the O-H or N-H bond lengths refine to chemically unreasonable values (e.g., >1.1 Å), apply geometric restraints (DFIX).
- Final Validation: The structure is considered valid if the final

value is

and the Goodness-of-Fit (GoF) is near 1.0.



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Caption: Step-by-step SCXRD experimental workflow with built-in validation checkpoints.

Conclusion

The crystal structure of **2-(2-acetamidophenyl)acetic acid** is a masterclass in supramolecular compromise. By analyzing the structural precedents set by phenylacetic acid [1], acetanilide [2], and diclofenac [3], researchers can accurately predict its solid-state behavior. The interplay between the

carboxylic dimers and the 1D amide catemeric chains dictates the compound's lattice energy, which in turn governs its solubility profile—a critical parameter for downstream pharmaceutical

formulation.

References

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